2-Bromo-7-iodo-9,10-dihydrophenanthrene chemical properties
2-Bromo-7-iodo-9,10-dihydrophenanthrene chemical properties
An In-Depth Technical Guide to the Chemical Properties and Reactivity of 2-Bromo-7-iodo-9,10-dihydrophenanthrene
Abstract
2-Bromo-7-iodo-9,10-dihydrophenanthrene is a specialized heterodihalogenated aromatic compound that serves as a highly versatile building block in modern organic synthesis. Its utility is defined by the significant difference in reactivity between its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, which enables programmed, site-selective functionalization. This guide provides a comprehensive technical overview of its structural and physicochemical properties, a robust protocol for its synthesis, a detailed analysis of its chemoselective reactivity in palladium-catalyzed cross-coupling reactions, and its potential applications in the fields of materials science and drug discovery. The content herein is designed for researchers, chemists, and drug development professionals seeking to leverage this scaffold for the construction of complex molecular architectures.
Nomenclature and Physicochemical Properties
2-Bromo-7-iodo-9,10-dihydrophenanthrene is a derivative of the 9,10-dihydrophenanthrene core, which provides a rigid, partially saturated tricyclic system. The strategic placement of two different halogen atoms on the aromatic rings is the key feature that dictates its synthetic value.
Molecular Structure and Core Data
The fundamental properties of the molecule are summarized below. While experimental data for this specific compound is not widely published, these calculated values provide a reliable basis for experimental design.
Diagram 1: Molecular Structure of 2-Bromo-7-iodo-9,10-dihydrophenanthrene
A skeletal diagram of the 2-Bromo-7-iodo-9,10-dihydrophenanthrene molecule.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 2-Bromo-7-iodo-9,10-dihydrophenanthrene | - |
| Molecular Formula | C₁₄H₁₀BrI | Calculated |
| Molecular Weight | 433.04 g/mol | Calculated |
| Exact Mass | 431.89906 Da | Calculated |
| Physical State | Expected to be a white to off-white solid | Inferred from Analogue[1] |
| Solubility | Expected to be soluble in chlorinated solvents (DCM, Chloroform) and ethers (THF, Diethyl ether); insoluble in water. | Inferred from Analogue[1] |
Synthesis and Characterization
Proposed Synthetic Pathway
The synthesis involves a sequential two-step halogenation. The first bromination step directs the subsequent iodination to the opposite ring.
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Step 1: Electrophilic Bromination. Monobromination of 9,10-dihydrophenanthrene with a mild brominating agent like N-Bromosuccinimide (NBS) is expected to yield 2-bromo-9,10-dihydrophenanthrene as the major product due to steric and electronic factors.
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Step 2: Electrophilic Iodination. The bromo-substituent is deactivating but ortho-, para-directing. The 7-position is para to the bromine atom, making it the most electronically favorable site for the second electrophilic substitution. A combination of iodine and an oxidizing agent (e.g., periodic acid or bis(trifluoroacetoxy)iodobenzene) will install the iodo group regioselectively.
Detailed Experimental Protocol: Synthesis
Trustworthiness & Causality: This protocol is designed as a self-validating system. Each step includes specific purification and characterization checks to ensure the desired product is obtained before proceeding. The choice of an oxidizing agent in Step 2 is critical; it generates a more potent electrophilic iodine species (I⁺) in situ, which is necessary to overcome the deactivating effect of the bromine atom on the aromatic ring.
Materials:
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9,10-Dihydrophenanthrene (CAS 776-35-2)[2]
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N-Bromosuccinimide (NBS)
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Iodine (I₂)
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Periodic acid (H₅IO₆)
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Carbon tetrachloride (CCl₄) or Dichloromethane (DCM)
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Sulfuric acid (concentrated)
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Acetic acid
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Sodium thiosulfate
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Silica gel for column chromatography
Protocol:
Step 1: Synthesis of 2-Bromo-9,10-dihydrophenanthrene
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In a round-bottom flask protected from light, dissolve 9,10-dihydrophenanthrene (1.0 eq) in CCl₄ or DCM.
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Add N-Bromosuccinimide (1.05 eq).
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Add a catalytic amount of a radical initiator such as AIBN or benzoyl peroxide.
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Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
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Upon completion, cool the reaction to room temperature. Filter off the succinimide byproduct.
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Wash the organic filtrate with aqueous sodium bicarbonate and then with brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography (eluent: hexanes) to isolate pure 2-bromo-9,10-dihydrophenanthrene.[3]
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Validation: Confirm structure using ¹H NMR, ¹³C NMR, and HRMS.
Step 2: Synthesis of 2-Bromo-7-iodo-9,10-dihydrophenanthrene
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To a solution of 2-bromo-9,10-dihydrophenanthrene (1.0 eq) in a mixture of acetic acid and a small amount of water, add iodine (0.6 eq) and periodic acid (0.25 eq).
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Add a catalytic amount of concentrated sulfuric acid to facilitate the reaction.
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Heat the mixture to 70-80 °C and stir for 12-24 hours, monitoring by TLC.
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After cooling, pour the reaction mixture into a beaker of ice water containing sodium thiosulfate to quench excess iodine.
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A precipitate should form. Collect the solid by vacuum filtration.
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Dissolve the solid in DCM, wash with water and brine, and dry over anhydrous Na₂SO₄.
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Concentrate the solvent and purify the crude product by column chromatography (eluent: hexanes/DCM gradient) to yield the final product.
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Validation: Confirm the final structure and purity using ¹H NMR, ¹³C NMR, and HRMS. The appearance of a new set of aromatic signals and the disappearance of the proton at the 7-position will confirm the desired iodination.
Chemical Reactivity and Synthetic Utility
The primary value of 2-bromo-7-iodo-9,10-dihydrophenanthrene lies in the differential reactivity of its two carbon-halogen bonds. This allows for programmed, sequential cross-coupling reactions.
The Principle of Regioselective Reactivity
In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst into the carbon-halogen (C-X) bond. The energy of this bond dictates the reaction rate. The C-I bond is significantly weaker and longer than the C-Br bond, leading to a much faster rate of oxidative addition.[4][5]
Table 2: Comparison of Aryl Halide Reactivity in Pd-Catalyzed Cross-Coupling
| Feature | Aryl Iodide (Ar-I) | Aryl Bromide (Ar-Br) | Causality |
| C-X Bond Energy | Lower (~270 kJ/mol) | Higher (~330 kJ/mol) | The weaker C-I bond is more easily cleaved during oxidative addition.[4][5] |
| Oxidative Addition Rate | Faster | Slower | The lower activation energy for C-I bond insertion allows the reaction to proceed at a faster rate.[4] |
| Typical Conditions | Milder (lower temp, less catalyst) | More Forcing | Less thermal energy is required to overcome the activation barrier for the C-I bond.[5] |
| Chemoselectivity | High | Moderate | The large reactivity difference allows selective reaction at the C-I site while the C-Br site remains.[6] |
This reactivity trend (I > Br > OTf > Cl) is a cornerstone of modern synthetic strategy, enabling the construction of complex molecules from polyhalogenated precursors.[4][7]
Workflow for Sequential Functionalization
The differential reactivity allows for a two-step functionalization process, where two different groups (R¹ and R²) can be introduced onto the dihydrophenanthrene core in a controlled manner.
Diagram 2: Regioselective Cross-Coupling Workflow
Sources
- 1. 2,7-Dibromo-9,10-dihydrophenanthrene | C14H10Br2 | CID 2825053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenanthrene, 9,10-dihydro- [webbook.nist.gov]
- 3. 2-Bromo-9,10-dihydrophenanthrene|CAS 54888-78-7 [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Nickel-Catalyzed C-I-Selective C(sp2 )-C(sp3 ) Cross-Electrophile Coupling of Bromo(iodo)arenes with Alkyl Bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
